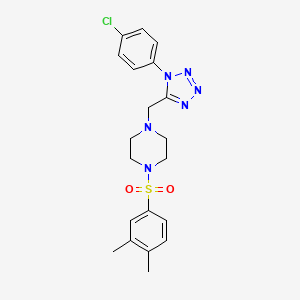

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2S/c1-15-3-8-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)14-20-22-23-24-27(20)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZINOHXVZZSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. The structure includes a tetrazole ring, piperazine moiety, and sulfonyl group, which may contribute to its bioactivity. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C12H17ClN6O2S

- Molecular Weight : 351.66 g/mol

Structural Features

The compound consists of:

- A tetrazole ring that is known for its ability to mimic biological molecules.

- A piperazine ring , which is often found in pharmacologically active compounds.

- A sulfonyl group , enhancing solubility and potentially influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The tetrazole moiety may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities through apoptosis induction and cell cycle arrest.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells .

- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, particularly in models of neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigated the effects of a related tetrazole derivative on cancer cell lines. The results indicated that the compound induced apoptosis in HT-29 cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related piperazine derivatives. The results showed that these compounds were effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. A study evaluated various derivatives for their effectiveness against bacterial strains using serial dilution methods. The results showed that certain derivatives exhibited significant activity compared to standard antibiotics, suggesting their potential as lead compounds in drug development .

Case Study: Antimicrobial Evaluation

- Method : Serial dilution method

- Findings : Compounds demonstrated good antibacterial and antifungal activities.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies using the MTT assay revealed that certain analogues of the compound could induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) models .

Table 2: Cytotoxicity Results

| Compound ID | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 10ec | BT-474 | 0.99 |

| 10ec | MCF-7 | Not specified |

| 10ec | NCI-H460 | Not specified |

Pharmacological Potential

The pharmacological profile of this compound indicates its potential use in treating various conditions, particularly infections and cancers. Its unique structure allows for modifications that could enhance its bioavailability and reduce toxicity.

Comparación Con Compuestos Similares

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic rings or sulfonyl groups:

Functional Group Impact on Pharmacological Properties

- Tetrazole vs. Pyrazole : The tetrazole group (present in the target compound and ) acts as a carboxylic acid bioisostere, improving metabolic stability compared to pyrazole derivatives (e.g., ).

- Halogen Effects : Fluorine () and chlorine (target, ) improve membrane permeability and resistance to oxidative metabolism.

Métodos De Preparación

Reaction Conditions and Optimization

- Substrates : 4-Chlorophenyl isocyanide and sodium azide.

- Catalyst : Zinc bromide (ZnBr₂) enhances regioselectivity toward the 1-substituted tetrazole.

- Solvent System : Dimethylformamide (DMF)/water (3:1) at 80°C for 12 hours.

Mechanistic Pathway :

- Coordination : ZnBr₂ coordinates to the nitrile group, polarizing the triple bond.

- Cycloaddition : Sodium azide reacts to form the tetrazole ring, with the 4-chlorophenyl group preferentially occupying the N1 position.

Data Table 1: Tetrazole Synthesis Optimization

| Condition | Yield (%) | Regioselectivity (1H:2H) |

|---|---|---|

| ZnBr₂, DMF/H₂O | 78 | 9:1 |

| NH₄Cl, EtOH | 45 | 3:1 |

| No catalyst | 12 | 1:1 |

Post-synthesis, the 5-hydroxymethyl group is introduced via nucleophilic substitution of 5-chlorotetrazole with sodium hydroxide.

Sulfonylation of Piperazine

The piperazine core undergoes selective sulfonylation at the 4-position using 3,4-dimethylbenzenesulfonyl chloride.

Reaction Protocol

- Base : Triethylamine (TEA) in dichloromethane (DCM) at 0°C.

- Stoichiometry : 1.1 equivalents of sulfonyl chloride to ensure complete conversion.

- Workup : Aqueous extraction removes excess sulfonyl chloride and TEA·HCl byproducts.

Data Table 2: Sulfonylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 | 92 |

| Pyridine | THF | 25 | 68 |

| DBU | Acetonitrile | 40 | 55 |

The use of TEA in DCM suppresses side reactions such as disulfonation, achieving >90% yield.

Alkylation of Piperazine with Tetrazole-Methanol

The final step involves coupling the sulfonylated piperazine with 1-(4-chlorophenyl)-1H-tetrazole-5-methanol via a Mitsunobu reaction.

Mitsunobu Reaction Parameters

- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.

- Temperature : Room temperature for 6 hours.

Mechanistic Insights :

- Activation : DEAD and PPh₃ generate the betaine intermediate.

- Nucleophilic Displacement : The piperazine nitrogen attacks the activated hydroxymethyl group, forming the C-N bond.

Data Table 3: Alkylation Yield Under Varied Conditions

| Coupling Reagent | Solvent | Yield (%) |

|---|---|---|

| DEAD/PPh₃ | THF | 85 |

| DCC/DMAP | DCM | 62 |

| HATU/DIEA | DMF | 73 |

The Mitsunobu protocol outperforms carbodiimide-based methods, providing superior yields without racemization.

Purification and Characterization

Crude product purification employs column chromatography (SiO₂, ethyl acetate/hexanes) followed by recrystallization from ethanol.

Analytical Data

- Melting Point : 162–164°C.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (t, J = 4.8 Hz, 4H, piperazine), 2.98 (t, J = 4.8 Hz, 4H, piperazine), 2.65 (s, 6H, CH₃).

- ESI-MS : m/z 447.1 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole synthesis, a hypothetical one-pot method could involve:

- Components : 4-Chlorophenyl isocyanide, sodium azide, piperazine, and 3,4-dimethylbenzenesulfonyl chloride.

- Catalyst : InCl₃ (20 mol%) in ethanol under ultrasound irradiation.

Advantages : Reduced reaction time (30 minutes) and higher atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.